

The Pharmacological Profile of Substituted Phenylmorpholines: A Technical Guide

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Compound of Interest

Compound Name: *3-Phenylmorpholine*

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Abstract

Substituted phenylmorpholines are a class of psychoactive compounds, many of which are derivatives of the anorectic drug phenmetrazine. These compounds primarily act as monoamine reuptake inhibitors and/or releasing agents, with varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This technical guide provides a comprehensive overview of the pharmacological profile of substituted phenylmorpholines, including their structure-activity relationships, key experimental protocols for their characterization, and their effects on monoamine signaling pathways. Quantitative data on the potency and efficacy of various analogs are presented in a structured format to facilitate comparison.

Introduction

The phenylmorpholine scaffold has been a subject of medicinal chemistry research for decades, initially explored for its appetite-suppressant properties.^{[1][2]} The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced clinically in the 1950s but was later withdrawn due to its potential for abuse.^{[1][2]} Research into this chemical class has continued, with a focus on understanding the structure-activity relationships (SAR) that govern their potency and selectivity for monoamine transporters.^{[1][3]} Many substituted phenylmorpholines are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs) or releasing agents (NDRAs), making them relevant for the development of treatments for

conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[\[2\]](#)[\[4\]](#) This guide serves as a technical resource for professionals involved in the research and development of drugs targeting the central nervous system.

Structure-Activity Relationships and Pharmacological Effects

The pharmacological activity of substituted phenylmorpholines is highly dependent on the nature and position of substituents on both the phenyl ring and the morpholine ring.[\[1\]](#)[\[3\]](#)

Phenyl Ring Substitutions

Substitutions on the phenyl ring significantly influence the potency and selectivity of these compounds for the monoamine transporters. For instance, fluorination of the phenyl ring can alter the compound's activity. 3-Fluorophenmetrazine (3-FPM) and its positional isomers are potent inhibitors of DAT and NET, with weaker effects at SERT.[\[3\]](#) Methyl substitution on the phenyl ring also modulates activity, with 4-methylphenmetrazine (4-MPM) displaying entactogen-like properties, suggesting a greater interaction with SERT compared to 2-MPM and 3-MPM.[\[1\]](#)[\[5\]](#)

Morpholine Ring Substitutions

Modifications to the morpholine ring, such as N-alkylation, can also impact the pharmacological profile. Phendimetrazine, the N-methylated analog of phenmetrazine, acts as a prodrug, being metabolized to the more active phenmetrazine.[\[2\]](#)[\[6\]](#) This metabolic conversion leads to a more sustained exposure to the active compound, potentially reducing its abuse liability.[\[2\]](#)

Quantitative Pharmacological Data

The following tables summarize the in vitro potencies of various substituted phenylmorpholines at the dopamine, norepinephrine, and serotonin transporters. This data is essential for understanding the structure-activity relationships within this chemical class.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in μM)

Compound	DAT IC50 (µM)	NET IC50 (µM)	SERT IC50 (µM)	Reference
Phenmetrazine	1.93	-	-	[1]
2-Methylphenmetra-zine (2-MPM)	6.74	-	-	[1]
3-Methylphenmetra-zine (3-MPM)	>10	-	>10	[1]
4-Methylphenmetra-zine (4-MPM)	1.93	-	-	[1]
2-Fluorophenmetra-zine (2-FPM)	< 2.5	< 2.5	> 80	[3]
3-Fluorophenmetra-zine (3-FPM)	< 2.5	< 2.5	> 80	[3]
4-Fluorophenmetra-zine (4-FPM)	< 2.5	< 2.5	> 80	[3]

Table 2: Monoamine Release (EC50 values in nM)

Compound	Dopamine Release EC50 (nM)	Norepinephrine Release EC50 (nM)	Serotonin Release EC50 (nM)	Reference
Phenmetrazine	131	50	>10000	[6]
Pseudophenmetra-zine (inhibitor)	>10000	514	>10000	[6]

Note: Data is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols

The characterization of substituted phenylmorpholines involves a series of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

- Objective: To determine the equilibrium dissociation constant (K_i) of a test compound for DAT, NET, and SERT.
- Materials:
 - Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells expressing the human recombinant transporters.
 - Radioligands: [^3H]WIN 35,428 for DAT, [^3H]nisoxytine for NET, [^3H]paroxetine for SERT.
 - Test compounds.
 - Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Prepare membrane homogenates from the respective brain regions or cells.
 - Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
 - Separate bound from free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the *K_i* value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and *K_d* is its dissociation constant.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes.

- Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.
- Materials:
 - Rat brain synaptosomes prepared from appropriate brain regions.
 - Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
 - Test compounds.
 - Krebs-Ringer-HEPES buffer.
 - Scintillation counter.
- Procedure:
 - Pre-incubate synaptosomes with the test compound or vehicle.
 - Initiate uptake by adding the radiolabeled neurotransmitter.
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C.
 - Terminate uptake by rapid filtration and washing with ice-cold buffer.
 - Measure the radioactivity in the synaptosomes using a scintillation counter.

- Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Microdialysis

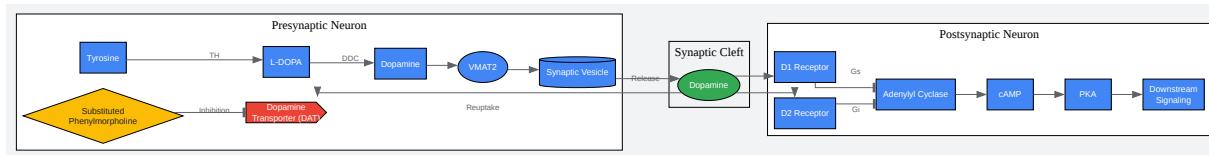
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

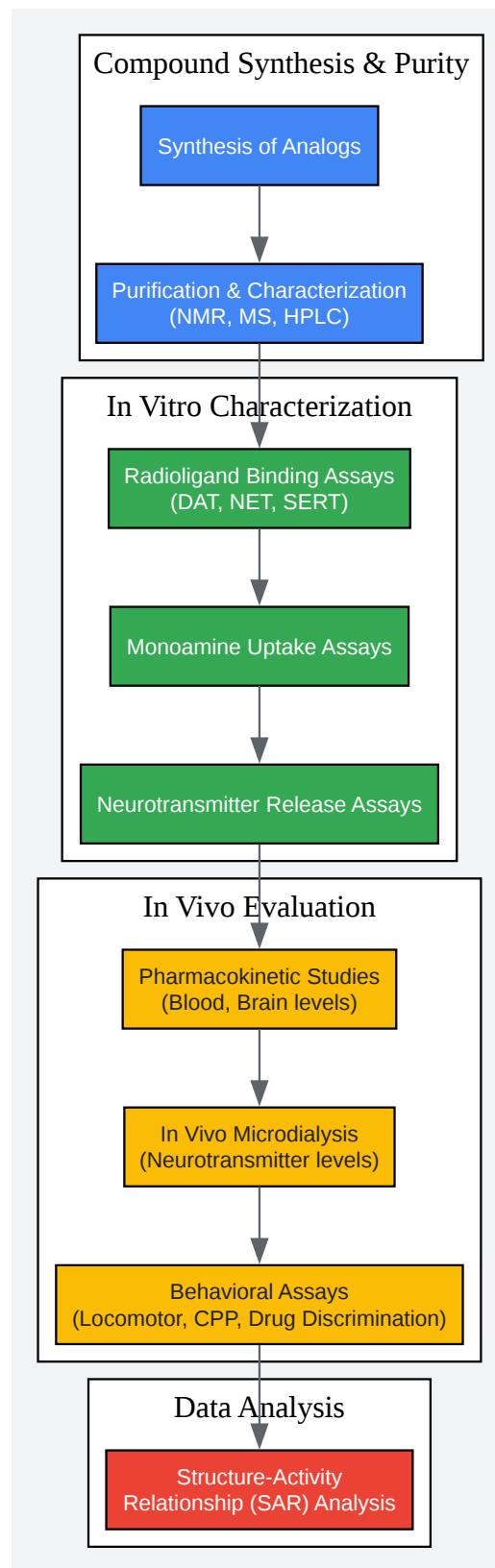
- Objective: To assess the effect of a substituted phenylmorpholine on extracellular dopamine and norepinephrine concentrations in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).
- Materials:
 - Microdialysis probes.
 - Stereotaxic apparatus for probe implantation.
 - Artificial cerebrospinal fluid (aCSF).
 - Syringe pump.
 - Fraction collector.
 - High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
- Procedure:
 - Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.
 - Allow the animal to recover from surgery.
 - On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.
 - Administer the test compound (e.g., via intraperitoneal injection).

- Continue collecting dialysate samples to measure changes in neurotransmitter levels.
- Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by substituted phenylmorpholines and a typical experimental workflow for their characterization.



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